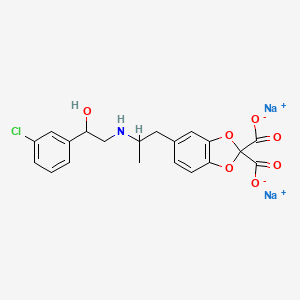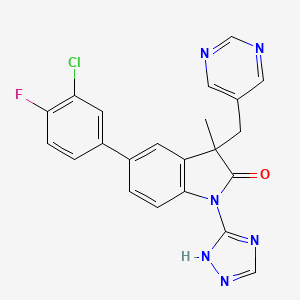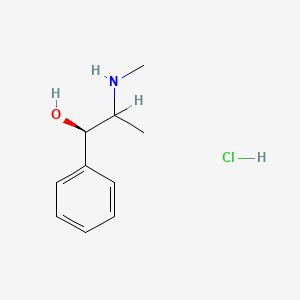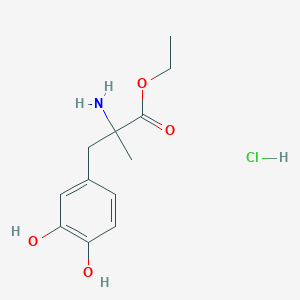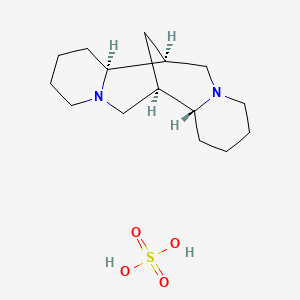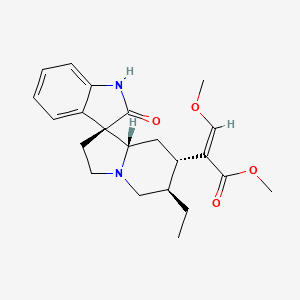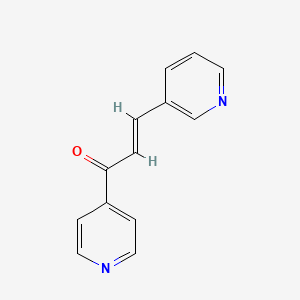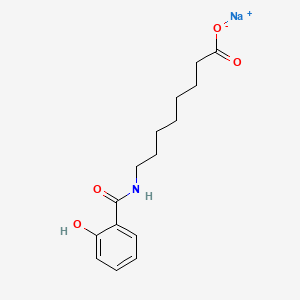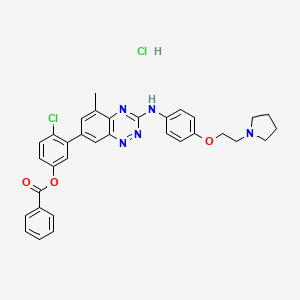
(-)-Catechin gallate
Overview
Description
(-)-Catechin gallate is a type of gallate, which are antioxidant preservatives found in certain foods and personal care products . It is an ester formed by the condensation of gallic acid and propanol . Since 1948, this antioxidant has been added to foods containing oils and fats to prevent oxidation .
Synthesis Analysis
The synthesis of (-)-Catechin gallate involves the metabolism of (-)-epigallocatechin gallate (EGCG), a green tea polyphenol known for its antibacterial effect . A method of chemical synthesis of [4- 3 H]EGCG has been developed for quantitative analysis of this compound .Molecular Structure Analysis
The molecular structure of (-)-Catechin gallate involves interactions with other compounds. For instance, the binding between β-lactoglobulin and epigallocatechin gallate (EGCG) under high pressure was explored using molecular docking and molecular dynamics (MD) simulation .Chemical Reactions Analysis
Propyl gallate, a derivative of (-)-Catechin gallate, is quickly hydrolyzed to gallate or, as a side reaction, aminolyzed to gallic acid morpholide . The products of the antioxidative action of gallic acid and propyl gallate, namely ellagic acid and its bis (ortho -quinone), are very easily adsorbed to cellulosic surfaces .Physical And Chemical Properties Analysis
The physical and chemical properties of (-)-Catechin gallate are influenced by storage temperature and relative humidity conditions . For instance, the bioavailability of EGCG can be improved using nanostructured drug delivery systems and molecular modification technology .Mechanism of Action
Target of Action
(-)-Catechin gallate, a polyphenol compound found in tea, has been shown to interact with various targets. For instance, it has been found to have marked anti-Ser/Thr phosphatase (Stp1) activity towards Staphylococcus aureus . It also interacts with Urokinase-type plasminogen activator receptors (uPARs), which play crucial roles in cell invasion and metastasis of several cancers .
Mode of Action
The compound’s interaction with its targets leads to various changes. For example, by targeting S. aureus Stp1, (-)-Catechin gallate prevents the up-regulation of virulence gene and the formation of antibody membrane . In the context of cancer, it suppresses the transcriptional activity of both the ERK1/2 and JNK signaling pathways with the AP-1 subunit c-Jun .
Biochemical Pathways
(-)-Catechin gallate affects several biochemical pathways. It has been shown to reduce the activation of the WNT pathway, reducing WNT3a, cysteine-rich domain frizzled (FZ)1 and FZ8 expressions, and both cytosolic and nuclear β-catenin expression . It also suppresses the noncanonical β-catenin-independent signaling pathways, reducing the activation of the NMDA receptor subtype NR2B (pNR2B), pPKC and cAMP response element-binding protein (pCREB) expressions .
Pharmacokinetics
For instance, EGCG has been found to increase systemic circulation of several statins and calcium channel blockers, but decreases the bioavailability of beta-blockers .
Result of Action
The molecular and cellular effects of (-)-Catechin gallate’s action are diverse. It has been shown to reduce hyperuricemia , inhibit cell invasion , and modulate inflammation . It also reduces oxidative stress and apoptosis and promotes neuronal regeneration .
Action Environment
The action, efficacy, and stability of (-)-Catechin gallate can be influenced by environmental factors. For example, in a study investigating the effects of (-)-Epigallocatechin-3-O-gallate (EGCG) on pain and neuroinflammation induced by a surgical procedure in an animal model, it was found that EGCG reduced the induced cognitive impairment, iron deposition, oxidative stress, and apoptosis and promoted neuronal regeneration against chronic high-altitude hypoxia-mediated neural injury .
Safety and Hazards
properties
IUPAC Name |
[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHVYAFMTMFKBA-CTNGQTDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156528 | |
| Record name | (-)-Catechin gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Catechin gallate | |
CAS RN |
130405-40-2 | |
| Record name | (-)-Catechin gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130405-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Catechin gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130405402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Catechin gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Catechin gallate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CATECHIN GALLATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KT1FO6VO6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological targets of (-)-Catechin gallate?
A1: (-)-Catechin gallate demonstrates inhibitory activity against several enzymes, including but not limited to:
- Fatty acid biosynthesis enzymes in Plasmodium falciparum: Specifically, CG inhibits FabG, FabZ, and FabI, crucial for the parasite's survival. []
- Pancreatic lipase: This inhibition contributes to CG's ability to suppress postprandial hypertriacylglycerolemia. [, ]
- ADAMTS enzymes: CG effectively inhibits ADAMTS-1, -4, and -5, which play a role in cartilage degradation during arthritis. []
- Cysteine proteinases in Porphyromonas gingivalis: This inhibition suggests potential benefits for periodontal health. []
Q2: How does (-)-Catechin gallate interact with these targets?
A2: (-)-Catechin gallate exhibits different modes of inhibition depending on the target:
- Non-competitive inhibition of FabG []
- Competitive inhibition of FabZ []
- Tight-binding, non-competitive inhibition of FabI []
- Inhibition of pancreatic lipase likely involves the galloyl moiety of CG [, ]
Q3: What are the downstream effects of these interactions?
A3: Inhibition of these targets by (-)-Catechin gallate leads to various beneficial effects:
- Suppression of Plasmodium falciparum growth: By inhibiting fatty acid biosynthesis. []
- Suppression of postprandial hypertriacylglycerolemia: By inhibiting pancreatic lipase and delaying dietary fat absorption. [, ]
- Potential prevention of arthritis: By inhibiting ADAMTS enzymes involved in cartilage degradation. []
- Potential reduction in periodontal breakdown: By inhibiting cysteine proteinases in P. gingivalis. []
Q4: What is the molecular formula and weight of (-)-Catechin gallate?
A4: The molecular formula of (-)-Catechin gallate is C22H18O10, and its molecular weight is 442.38 g/mol.
Q5: Does heating affect (-)-Catechin gallate?
A5: Yes, heating (-)-Catechin gallate can lead to its epimerization, forming (-)-gallocatechin gallate (GCG). Interestingly, research suggests that heat-epimerized tea catechins rich in GCG may be more effective at inhibiting cholesterol absorption than catechins rich in CG. []
Q6: How crucial is the galloyl moiety for the activity of (-)-Catechin gallate?
A6: The galloyl moiety plays a significant role in the activity of (-)-Catechin gallate. Studies show that the presence of a galloyl moiety at the C-3 position is essential for antiplatelet activity. Additionally, catechins with a galloyl moiety exhibit stronger inhibition of pancreatic lipase compared to those without. [, , ]
Q7: How is (-)-Catechin gallate typically analyzed and quantified?
A7: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS), is widely used for the analysis and quantification of (-)-Catechin gallate in various matrices, including tea and biological samples. [, , , , , , , ]
Q8: Is there any information available on the environmental fate of (-)-Catechin gallate?
A8: While the provided research doesn't delve into the environmental fate of CG specifically, it acknowledges polyphenols' impact on litter decomposition. [] Further investigation is needed to understand the ecotoxicological effects and degradation pathways of CG.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)


![3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol](/img/structure/B1663528.png)
